

## catalyst loading and reaction conditions for ironcatalyzed amination

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Compound of Interest

cyclopentane;dicyclohexyl-[2[(1R)-1diphenylphosphanylethyl]cyclopen
tyl]phosphane;iron

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# Application Notes and Protocols for Iron-Catalyzed Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three key types of iron-catalyzed amination reactions. Iron catalysis offers a cost-effective, sustainable, and often complementary alternative to methods employing precious metals like palladium. The following sections summarize reaction conditions, provide step-by-step experimental procedures, and illustrate reaction workflows and catalytic cycles for:

- Iron-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines (Buchwald-Hartwig Type)
- Iron-Catalyzed Intramolecular C(sp³)—H Amination of Alkyl Azides
- Iron-Mediated Electrophilic Amination of Organozinc Reagents with Azides

# Iron-Catalyzed C-N Cross-Coupling of Aryl Halides with Amines (Buchwald-Hartwig Type)



This protocol describes a chemoselective C-N coupling reaction that is particularly useful for the synthesis of triarylamines from diarylamines and aryl halides, including those with unprotected amino or hydroxy groups. The use of a simple iron catalyst and a Grignard reagent as a base and reductant is a key feature of this methodology.

**Data Presentation** 

Entry	Aryl Halid e	Amin e	Catal yst (mol %)	Base (equi v.)	Solve nt	Temp. (°C)	Time (h)	Yield (%)	Refer ence
1	3- lodoca rbazol e	Di-p- tolyla mine	FeCl <sub>2</sub> · 4H <sub>2</sub> O (5)	EtMgB r (2.2)	THF	80	6	88	[1]
2	3- Bromo carbaz ole	Di-p- tolyla mine	FeCl <sub>2</sub> · 4H <sub>2</sub> O (5)	EtMgB r (2.2)	THF	80	6	85	[1]
3	5- Bromo -1H- indole	Diphe nylami ne	FeCl <sub>2</sub> · 4H <sub>2</sub> O (5)	EtMgB r (2.2)	THF	80	24	91	[1]
4	4- Bromo aniline	Diphe nylami ne	FeCl <sub>2</sub> · 4H <sub>2</sub> O (5)	EtMgB r (2.2)	THF	80	24	75	[1]
5	4- Bromo phenol	Di-p- tolyla mine	FeCl <sub>2</sub> · 4H <sub>2</sub> O (5)	EtMgB r (2.2)	THF	80	24	78	[1]

## **Experimental Protocol**

Synthesis of N,N-Di-p-tolyl-9H-carbazol-3-amine

Materials:



- 3-lodocarbazole (0.30 mmol, 1.0 equiv.)
- Di-p-tolylamine (0.33 mmol, 1.1 equiv.)
- FeCl<sub>2</sub>·4H<sub>2</sub>O (0.015 mmol, 5 mol%)
- Ethylmagnesium bromide (EtMgBr, 2.0 M in THF, 0.66 mmol, 2.2 equiv.)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous NH<sub>4</sub>Cl solution
- Saturated aqueous NaCl solution (brine)
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

#### Equipment:

- Oven-dried Schlenk tube with a magnetic stir bar
- Septa and needles
- Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)
- Heating block or oil bath with temperature control
- Standard laboratory glassware for workup and purification

#### Procedure:

- Reaction Setup: In a glovebox, add 3-iodocarbazole (87.9 mg, 0.30 mmol), di-p-tolylamine (65.1 mg, 0.33 mmol), and FeCl<sub>2</sub>·4H<sub>2</sub>O (3.0 mg, 0.015 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Add anhydrous THF (1.5 mL) to the Schlenk tube.

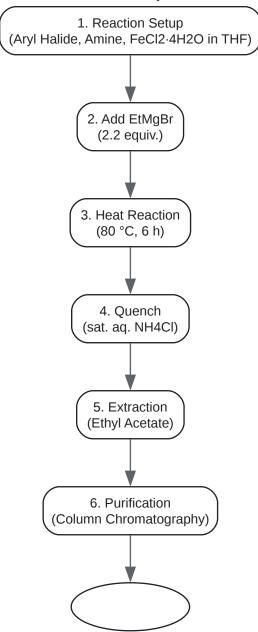


- Seal the tube with a septum and remove it from the glovebox.
- Addition of Grignard Reagent: Place the Schlenk tube in a heating block pre-set to 80 °C.
   While stirring, slowly add ethylmagnesium bromide (0.33 mL of a 2.0 M solution in THF, 0.66 mmol) to the reaction mixture via syringe.
- Reaction: Stir the reaction mixture at 80 °C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution (5 mL).
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine (10 mL).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.

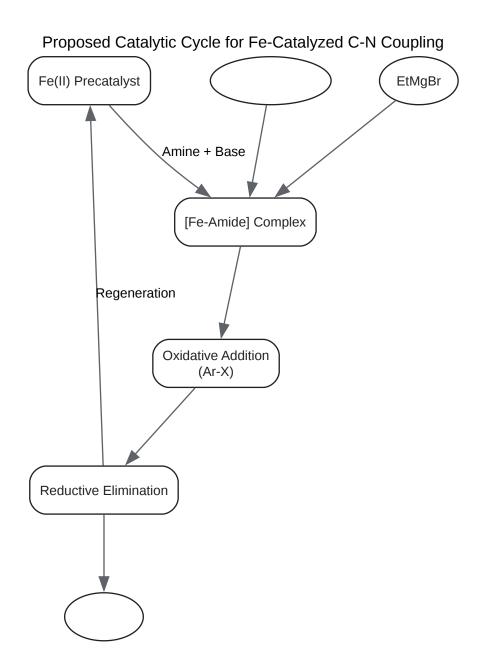
#### **Visualizations**



#### Experimental Workflow: Fe-Catalyzed C-N Cross-Coupling

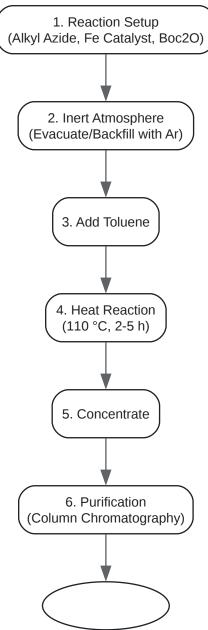




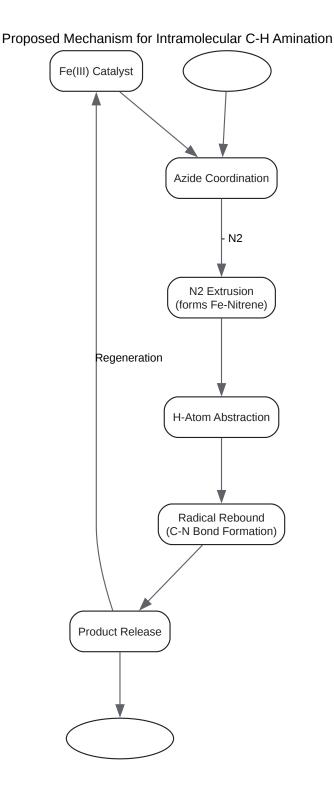




#### Experimental Workflow: Intramolecular C-H Amination

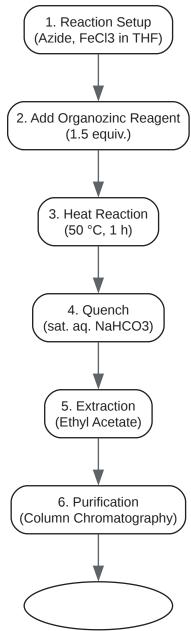




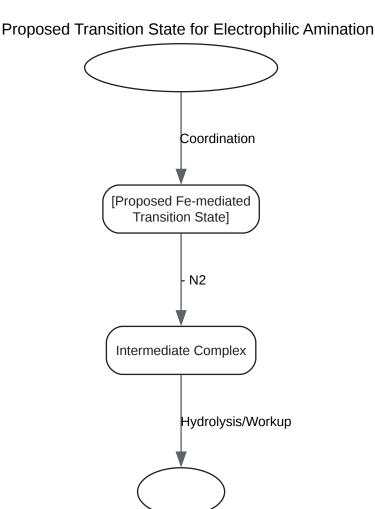




#### Experimental Workflow: Electrophilic Amination of Organozincs







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### References

 1. Iron-catalyzed intramolecular C–H amination for the synthesis of N–H carbazoles and indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]



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